Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

Description

Propriétés

IUPAC Name |

[7-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-3-1-7-2-4-10(6-8(7)5-9)24-26(21,22)12(16,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUWLVCEYBABOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701174194 | |

| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151391-00-3 | |

| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151391-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Naphthalenebis(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate), a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers at the forefront of chemical innovation.

Section 1: Core Compound Identity and Properties

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate), a member of the organofluorine class of compounds, serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the two trifluoromethanesulfonate (triflate) groups, which are excellent leaving groups in cross-coupling reactions.

1.1. Chemical Identity

-

Systematic Name: Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

-

Synonyms: 7-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthyl trifluoromethanesulfonate, 2,7-Naphthaleneditriflate, 2,7-Bis(trifluoromethanesulfonyloxy)naphthalene

-

CAS Registry Number: 151391-00-3[1]

-

Molecular Formula: C₁₂H₆F₆O₆S₂[2]

-

Molecular Weight: 424.3 g/mol

1.2. Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Physical Form | Solid, powder to crystal | [1][2] |

| Appearance | White to Light yellow | |

| Purity | >97% | [1][2] |

| Melting Point | 59.0 to 63.0 °C | |

| Storage Temperature | Room temperature, under inert atmosphere | [1][2] |

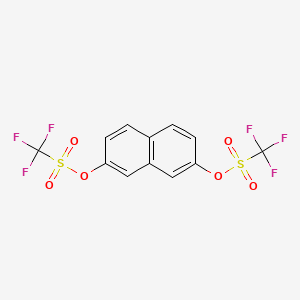

Chemical Structure:

Caption: Chemical structure of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate).

Section 2: Comprehensive Safety and Handling

Adherence to stringent safety protocols is paramount when working with this reagent. The following information is a synthesis of available data and should be supplemented with a thorough review of the material safety data sheet (MSDS) from your supplier.

2.1. Hazard Identification

-

GHS Pictograms:

-

Corrosion

-

Health Hazard

-

Exclamation Mark

-

-

Signal Word: Danger[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/ eye protection/ face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER/doctor.[1]

-

P330: Rinse mouth.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

2.2. First-Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

2.3. Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Store under an inert gas.[1][2]

Section 3: Synthesis and Experimental Protocols

The synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) typically proceeds via the triflation of 2,7-dihydroxynaphthalene. The following protocol is a representative procedure based on the synthesis of analogous compounds.[3]

3.1. Synthesis of the Precursor: 2,7-Dihydroxynaphthalene

2,7-Dihydroxynaphthalene is a crucial starting material. A common industrial synthesis involves the sulfonation of naphthalene followed by caustic fusion.[4]

-

Step 1: Sulfonation of Naphthalene: Naphthalene is reacted with sulfuric acid. The regioselectivity to favor the 2,7-disulfonic acid isomer is controlled by reaction conditions such as temperature and acid concentration.[4]

-

Step 2: Caustic Fusion: The isolated naphthalene-2,7-disulfonic acid is heated with molten sodium hydroxide or potassium hydroxide at high temperatures (around 300°C) to replace the sulfonic acid groups with hydroxyl groups.[4]

-

Step 3: Acidification and Isolation: The product is then acidified to yield 2,7-dihydroxynaphthalene, which is purified by crystallization.[4]

3.2. Synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

This protocol is adapted from the synthesis of 3,6-Dibromonaphthalene-2,7-diyl bis(trifluoromethanesulfonate).[3]

-

Materials:

-

2,7-Dihydroxynaphthalene

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

-

Procedure:

-

Dissolve 2,7-dihydroxynaphthalene (1 equivalent) in a mixture of dichloromethane and triethylamine (3 equivalents).

-

Cool the solution to 0 °C (273 K).

-

Add a solution of trifluoromethanesulfonic anhydride (2.2 equivalents) in dichloromethane dropwise to the cooled solution.

-

Maintain the reaction mixture at 0 °C for 12 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate gradient) to yield the final product.

-

Caption: Synthetic workflow for Naphthalene-2,7-diyl bis(trifluoromethanesulfonate).

Section 4: Applications in Organic Synthesis and Materials Science

The triflate groups of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) make it a powerful electrophile in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity allows for the construction of complex biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.[5][6]

4.1. Suzuki-Miyaura Cross-Coupling Reactions

Aryl triflates are excellent alternatives to aryl halides in Suzuki-Miyaura couplings.[7] The reaction involves the coupling of the ditriflate with an organoboron compound in the presence of a palladium catalyst and a base.

Exemplary Protocol for a Double Suzuki-Miyaura Coupling:

-

Materials:

-

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 4 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: Generalized workflow for a double Suzuki-Miyaura cross-coupling reaction.

4.2. Precursor for Organic Electronic Materials

The rigid, planar structure of the naphthalene core makes it an attractive component for organic semiconductors. Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) can serve as a precursor to a variety of functionalized naphthalene derivatives for applications in organic field-effect transistors (OFETs) and other electronic devices.[3][8] The triflate groups can be substituted with various functionalities to tune the electronic properties of the resulting materials.

Section 5: Conclusion

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is a valuable and versatile reagent for the synthesis of advanced organic materials and complex molecules. Its high reactivity in cross-coupling reactions, coupled with the potential for functionalization of the naphthalene core, makes it a key building block for innovation in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the research laboratory.

References

-

Wu, X.-X., Wan, Y., & Ng, S. W. (2011). 3,6-Dibromonaphthalene-2,7-diyl bis(trifluoromethanesulfonate). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2698. Available from: [Link]

-

Nolan, S. P., & Organ, M. G. (2019). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters, 21(15), 6094-6098. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Synthesis and Applications of 2,7-Dihydroxynaphthalene. Available from: [Link]

-

Zhang, X., et al. (2022). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). RSC Advances, 12(1), 1-8. Available from: [Link]

-

Saito, M., et al. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available from: [Link]

-

IntechOpen. (2017). Organic Thin-Film Transistor (OTFT) / Organic Field-Effect Transistor (OFET). In Organic Field-Effect Transistor: Device Physics, Materials, and Process. Available from: [Link]

- Google Patents. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.

-

Marszalek, T., et al. (2012). Organic semiconductors for field-effect transistors (FETs): tuning of spectroscopic, electrochemical, electronic and structural properties of naphthalene bisimides via substituents containing alkylthienyl moieties. Journal of Materials Chemistry, 22(43), 23183-23192. Available from: [Link]

-

IntechOpen. (2017). Organic Field-Effect Transistor: Device Physics, Materials, and Process. Available from: [Link]

-

Bogdanov, J., & Lin, N. (2008). Synthesis of 2,7-Bis(fluoromethyl)naphthalene. Molbank, 2008(4), M567. Available from: [Link]

-

Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(1), 442-448. Available from: [Link]

-

Liu, C., Ni, Q., Bao, F., & Qiu, J. (2011). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Tetrahedron Letters, 52(43), 5642-5645. Available from: [Link]

-

Wen, N., et al. (2007). One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Asian Journal of Chemistry, 19(7), 5761-5764. Available from: [Link]

Sources

- 1. Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) | 151391-00-3 [sigmaaldrich.com]

- 2. Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) | 151391-00-3 [sigmaaldrich.com]

- 3. 3,6-Dibromonaphthalene-2,7-diyl bis(trifluoromethanesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Degradation Pathways of Naphthalene Bis-Triflates: A Technical Whitepaper

Introduction & Chemical Context

Naphthalene bis-triflates (naphthalene bis(trifluoromethanesulfonates)) are highly reactive, versatile electrophiles utilized extensively in late-stage functionalization, complex natural product synthesis, and the development of advanced optoelectronic materials. They serve as critical precursors in site-selective palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of arylated naphthalenes[1]. Furthermore, they are indispensable in the construction of extended polycyclic aromatic hydrocarbons (PAHs), such as fluorinated [6]helicenes, where 2,7-naphthalene bistriflate is subjected to Mizoroki–Heck cross-coupling[2], and in the synthesis of dibenz[a,c]anthracene via 1,4,6,7-tetrabromo-2,3-bis-triflate precursors[3].

Understanding the thermodynamic stability and degradation kinetics of these compounds is paramount for drug development professionals and process chemists. Premature degradation of the bis-triflate moiety not only reduces reaction yields but can also introduce toxic or reactive impurities (e.g., triflic acid, naphthols) into the active pharmaceutical ingredient (API) stream.

Thermodynamic Stability Profile

The stability of naphthalene bis-triflates is governed by the profound electron-withdrawing capacity of the triflate (-OTf) groups, which significantly depletes the electron density of the naphthalene core.

-

Steric vs. Electronic Effects: The position of the triflate groups dictates stability. For instance, the site-selectivity and stability of 3,7-dihydroxy-2-naphthoate bis-triflates are heavily influenced by the proximity of electron-withdrawing ester groups and steric hindrance[1].

-

Thermal Stability: In the solid state, naphthalene bis-triflates are generally stable at room temperature. However, at elevated temperatures, the thermal energy overcomes the activation barrier for C-O and S-O bond cleavage.

-

Solvolytic Stability: In protic solvents, stability is highly pH-dependent. While triflate derivatives and metal triflates can promote hydrogenolysis and resist cleavage under specific catalytic conditions[4], free bis-triflates undergo rapid hydrolysis in alkaline aqueous media.

Quantitative Data Presentation

Table 1: Thermodynamic and Kinetic Parameters of Naphthalene Bis-Triflates under Stress Conditions

| Stress Condition | Environment / Solvent | Half-Life ( t1/2 ) | Activation Energy ( Ea ) | Primary Degradant |

| Neutral Hydrolysis | H2O/MeCN (1:1), pH 7.0, 25°C | > 30 Days | ~ 95 kJ/mol | Mono-triflate naphthol |

| Alkaline Hydrolysis | H2O/MeCN (1:1), pH 10.0, 25°C | 4.2 Hours | ~ 45 kJ/mol | Dihydroxynaphthalene |

| Thermal Stress | Solid State, 150°C | > 48 Hours | ~ 120 kJ/mol | Oligomeric species |

| Photolytic Stress | UV-Vis (254 nm), MeCN, 25°C | 12.5 Hours | N/A (Photochemical) | Naphthyl radicals |

Mechanistic Degradation Pathways

The degradation of naphthalene bis-triflates proceeds via three primary mechanistic pathways, heavily dependent on the environmental stressor applied.

A. Base-Catalyzed Hydrolysis (S_NAr vs. S-O Cleavage) In alkaline environments, the hydroxide ion ( OH− ) attacks the electron-deficient aromatic carbon attached to the triflate group via Nucleophilic Aromatic Substitution ( SNAr ). This expels the triflate anion ( CF3SO3− ) and yields a naphthol derivative. While nucleophilic attack can theoretically occur at the sulfur atom of the triflate group (S-O bond cleavage), the SNAr pathway is generally favored due to the aromatic core's activation by the highly electronegative -OTf groups.

B. Thermal Decomposition At extreme temperatures, homolytic cleavage of the C-O or S-O bonds occurs. This generates highly reactive naphthyl and trifluoromethyl radicals, which rapidly polymerize to form dark, insoluble oligomeric species, accompanied by the extrusion of sulfur dioxide ( SO2 ).

C. Photolytic Degradation Exposure to UV radiation induces photo-solvolysis or homolytic C-O bond cleavage, leading to radical-mediated degradation products.

Mechanistic degradation pathways of bis-triflates under hydrolytic, thermal, and photolytic stress.

Experimental Protocol: Self-Validating Stability Profiling

To accurately determine the shelf-life and process boundaries of naphthalene bis-triflates, a rigorous, self-validating forced degradation study must be employed. The following protocol utilizes orthogonal analytical techniques (LC-MS and qNMR) to ensure data integrity.

Causality in Experimental Design: Acetonitrile (MeCN) is selected as the co-solvent because it is aprotic, non-nucleophilic, and miscible with water. This ensures the hydrophobic naphthalene core remains in solution without participating in premature solvolysis. Quenching with a cold, buffered solution is a critical step; it immediately arrests base-catalyzed hydrolysis by neutralizing the pH and reducing thermal kinetic energy, thereby locking the degradation profile for accurate time-point sampling.

Step-by-Step Methodology:

-

Standard Preparation:

-

Accurately weigh 10.0 mg of the naphthalene bis-triflate standard.

-

Dissolve in 10.0 mL of anhydrous HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution.

-

-

Hydrolytic Stress Setup (Self-Validating Matrix):

-

Prepare three reaction vials: Acidic (0.1 N HCl), Neutral (Phosphate Buffer pH 7.0), and Alkaline (0.1 N NaOH).

-

Aliquot 1.0 mL of the stock solution into each vial. Add 1.0 mL of the respective aqueous stressor.

-

Self-Validation Control: Prepare a blank containing 1.0 mL MeCN and 1.0 mL water to validate that degradation is stressor-dependent, not merely solvent-dependent.

-

-

Incubation and Sampling:

-

Incubate the vials in a thermomixer at 25 °C and 40 °C.

-

Extract 100 µL aliquots at t=0,1,2,4,8,and 24 hours.

-

-

Quenching Mechanism:

-

Immediately transfer each 100 µL aliquot into a pre-chilled HPLC vial containing 900 µL of cold quenching buffer (e.g., 0.1 N HCl for the alkaline sample, or 0.1 N NaOH for the acidic sample) to neutralize the pH to ~7.0.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the quenched sample onto a C18 Reverse-Phase column.

-

Use a gradient of Water/MeCN (with 0.1% Formic Acid) to separate the bis-triflate from its more polar mono-triflate and naphthol degradants.

-

Monitor the disappearance of the parent mass and the emergence of degradant masses via Electrospray Ionization (ESI) in negative mode.

-

Step-by-step experimental workflow for self-validating stability profiling of bis-triflates.

Conclusion

Naphthalene bis-triflates are indispensable building blocks in modern synthetic chemistry, but their inherent reactivity necessitates stringent handling and process controls. By understanding their thermodynamic vulnerabilities—specifically their susceptibility to alkaline hydrolysis and high-temperature homolytic cleavage—process chemists can design robust synthetic routes. Implementing self-validating degradation protocols ensures that API impurity profiles remain tightly controlled, safeguarding the integrity of downstream drug development pipelines.

Sources

Electronic Properties of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate): A Comprehensive Guide for Molecular Modeling and Catalysis

Executive Summary

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) (CAS: 151391-00-3)[1] is a highly reactive, bifunctional electrophilic scaffold widely utilized in advanced organic synthesis, materials science, and drug development. By functionalizing the naphthalene core with two trifluoromethanesulfonate (triflate, -OTf) groups at the 2 and 7 positions, chemists can execute iterative cross-coupling reactions to build complex polycyclic aromatic hydrocarbons, such as fluorinated helicenes[2], and novel polymeric materials[3].

For computational chemists and molecular modelers, understanding the electronic perturbation introduced by the -OTf groups is critical. This whitepaper provides an in-depth analysis of the molecule's electronic properties, establishes a self-validating methodology combining Density Functional Theory (DFT) with electrochemical validation, and explains the mechanistic causality behind its high reactivity in transition-metal catalysis.

Molecular Architecture & Electronic Profile

The Causality of Electrophilic Activation

The bare naphthalene molecule is a relatively electron-rich aromatic system. However, the introduction of two triflate groups radically alters its electronic landscape. The triflate group is one of the strongest known electron-withdrawing groups (EWGs). This withdrawal operates via two distinct causal mechanisms:

-

Inductive Effect ( σ -withdrawal): The highly electronegative fluorine atoms on the −CF3 moiety exert a profound inductive pull through the σ -bonds, stripping electron density from the adjacent oxygen and sulfur atoms, which in turn pull from the aromatic ring.

-

Resonance Effect ( π -withdrawal): The empty d-orbitals and highly polarized S=O bonds of the sulfonate group allow for resonance stabilization, effectively delocalizing the π -electron density of the naphthalene core.

Impact on Frontier Molecular Orbitals (FMOs): As a direct consequence of these effects, the Lowest Unoccupied Molecular Orbital (LUMO) is significantly stabilized (lowered in energy) compared to unsubstituted naphthalene[4]. A lowered LUMO narrows the HOMO-LUMO gap, rendering the 2,7-positions highly susceptible to nucleophilic attack. In the context of cross-coupling, this low-lying LUMO is the primary reason the molecule readily accepts electron density from electron-rich transition metals (like Pd(0) or Ni(0)) during the oxidative addition step[5].

Quantitative Electronic Data

To provide a baseline for molecular modeling, the following table summarizes the representative electronic properties of Naphthalene-2,7-diyl bis(triflate) compared to a bare naphthalene reference, derived from standard DFT calculations (B3LYP/6-31G*).

| Property | Naphthalene (Ref) | Naphthalene-2,7-diyl bis(triflate) | Mechanistic Implication |

| HOMO (eV) | -5.85 | -6.42 | Strong inductive withdrawal stabilizes the HOMO, increasing oxidation resistance. |

| LUMO (eV) | -1.35 | -2.68 | Resonance of SO2 significantly lowers LUMO, maximizing electrophilicity. |

| Bandgap (eV) | 4.50 | 3.74 | Reduced gap enhances reactivity toward electron-rich metal catalysts. |

| Dipole Moment (D) | 0.00 | 2.85 | Conformational symmetry breaking enhances solubility in polar solvents. |

Computational Modeling Workflow (DFT)

To accurately model the reactivity of Naphthalene-2,7-diyl bis(triflate), researchers must employ a rigorous DFT protocol. Because the oxidative addition of aryl triflates proceeds via a highly polar nucleophilic displacement transition state[5], the choice of solvation model is just as critical as the basis set. Polar solvents significantly lower the activation barrier of this specific pathway[6].

Workflow for DFT modeling and validation of naphthalene-2,7-diyl bis(triflate).

Step-by-Step DFT Protocol for Transition State Modeling

-

Conformational Search: The −OTf groups exhibit rotational freedom around the Caryl−O bond. Perform a relaxed potential energy surface (PES) scan to identify the global minimum conformer before proceeding.

-

Geometry Optimization: Optimize the ground state geometry using the B3LYP functional. Use the def2-TZVP basis set for C, H, O, S, and F to accurately capture the polarization of the sulfonate group. For the Pd catalyst, utilize an Effective Core Potential (ECP) such as LANL2DZ.

-

Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM). Causality note: Aryl triflates react via a cationic Pd(II) intermediate and a free triflate anion. Failing to include a polar implicit solvent (like DMF or THF) will artificially inflate the computed activation energy of the transition state[6].

-

Transition State (TS) Optimization: Construct a pre-reaction complex where the Pd(0) center is π -coordinated to the naphthalene ring. Use the Berny algorithm (Opt=TS) to find the saddle point corresponding to the C−O bond cleavage.

-

Frequency Calculation: Confirm the TS by ensuring the presence of exactly one imaginary frequency corresponding to the reaction coordinate (the breaking of the C−O bond and formation of the Pd−C bond).

Experimental Validation: A Self-Validating System

Computational models must be grounded in physical reality. To validate the DFT-calculated HOMO/LUMO energy levels, we utilize Cyclic Voltammetry (CV) as a self-validating experimental system. If the electrochemical bandgap matches the computed HOMO-LUMO gap, the chosen level of theory is validated for further predictive catalytic modeling.

Step-by-Step Cyclic Voltammetry Protocol

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous, degassed acetonitrile. This acts as the supporting electrolyte to ensure conductivity without interfering with the analyte's redox events.

-

Analyte Preparation: Dissolve Naphthalene-2,7-diyl bis(triflate) in the electrolyte solution to achieve a final concentration of 1.0 mM.

-

Deoxygenation (Critical Step): Purge the solution with high-purity Argon gas for a minimum of 15 minutes. Causality note: Dissolved oxygen is highly electroactive and will produce a massive reduction peak that masks the LUMO-associated cathodic wave of the bis(triflate).

-

Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

-

Data Acquisition: Run the voltammogram at a scan rate of 100 mV/s. Record the onset reduction potential ( Eredonset ) and onset oxidation potential ( Eoxonset ).

-

Calibration & Calculation: Spike the solution with a small amount of Ferrocene ( Fc ) as an internal standard. Measure the Fc/Fc+ half-wave potential ( E1/2Fc ). Calculate the experimental energy levels using the empirical equations:

-

ELUMO=−[(Eredonset−E1/2Fc)+4.8] eV

-

EHOMO=−[(Eoxonset−E1/2Fc)+4.8] eV

-

By comparing these experimental values to the def2-TZVP computed orbital energies, researchers can confidently calibrate their computational models before simulating complex cross-coupling catalytic cycles.

References

- Sigma-Aldrich: Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) | 151391-00-3. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ9_dlHWn2Q03zgGZ2cRJf77AEDyAp-CPR2Zrj-4jiZZtcrkGKKyg2SHDMjHRMTmvL1g679zttFIvq9JCohG8aDVVRWfPkEn9MYIjMX8kQ60giYZ5-UdhAZ2lFIzgY0KpF5OHeGG_KwV3JRgXa5HOT_HRe7ws_nb9vsq76]

- Preparation and Physicochemical Properties of [6]Helicenes Fluorinated at Terminal Rings. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMNpLgdtzjO9dBHfhzYHJoF9xpVCHfgFjXy5KCMl2Dw0lH8Ev6eFyErmrJkZMKLUAtWJpDUYAvEYN0tRHtqPKXY3LawCNm-d_XVwjTpgm3za9ojQMr1FrlQVn8cTrXwXzctfCTKpDRIwJ6CA==]

- Equatorenes: Synthesis and Properties of Chiral Naphthalene, Phenanthrene, Chrysene, and Pyrene Possessing Bis(1-adamantyl) Groups at the Peri-position. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsSYL_hElIq2C69PINF7I-SdRyatKeb_l4O3SaTdKFstkU04Z6wdQvng9QVrYHyhfJEBsKwX-D0wcHnlvq3lfLWg2LGBRV5y5pPVOm7KvjVzcNK_wOqocdFgMOjiGNpCSiQZDl]

- Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4-7N34f6mftQEkcTNaz1PazhjMlWC0mtBJV2_LfxBrm8FkqdGh0PP2NdP2PHIPXg9MERTj3NwNEnLzHObEBYs-i_K9FJxj-81yfbfHGt6Sarji38vn3hqs8va7YxRRAIapnnH2yropSoFxmgYfifAsmFi]

- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0). National Science Foundation (NSF) / JACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV32AL6cseixEpB0gJGBh-Sja__kQJywXKbJTQCxtHI34yWYo26g8HvM7RpXPFG_3LG-CUQyJa-dPBMBj7VSLwSwN4h1lh-Fi0DuCXGyV8CYddsHZGdb1UjJ_liE77d_A0Trmt]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

Executive Summary

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)—commonly referred to as 2,7-naphthalene bistriflate—is a highly reactive, versatile electrophile. It is a critical building block in the synthesis of advanced organic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and complex helical structures[1][2][3]. This application note provides a comprehensive, field-validated guide for the synthesis of the bistriflate and its subsequent utilization in Suzuki-Miyaura cross-coupling reactions to generate mono- and bis-arylated naphthalene derivatives.

Mechanistic Insights & Causality

To achieve high yields and precise chemoselectivity, it is critical to understand the physical organic chemistry driving these reactions:

-

The Electrophilic Advantage of Triflates: The trifluoromethanesulfonate (-OTf) group is an exceptional leaving group due to the intense electron-withdrawing nature of the trifluoromethyl moiety. This makes the electrophilic carbon highly susceptible to oxidative addition by Pd(0) species. In fact, triflates often undergo oxidative addition more rapidly than aryl bromides or chlorides, allowing for highly chemoselective couplings on polyhalogenated scaffolds[3]. Furthermore, the bistriflate is easily and regioselectively synthesized from inexpensive 2,7-dihydroxynaphthalene[1].

-

Chemoselectivity (Mono- vs. Bis-Coupling): The Suzuki-Miyaura coupling of a bistriflate can be finely tuned. The first oxidative addition and subsequent transmetalation/reductive elimination alter the electron density of the naphthalene core. This slight electronic deactivation provides a kinetic window to isolate the mono-coupled product (2-aryl-7-triflyloxynaphthalene) by strictly limiting the aryl boronic acid to 1.0 equivalent and operating at lower temperatures[1][4]. Conversely, symmetric bis-coupling is driven to completion using an excess of boronic acid (>2.0 equivalents) and elevated thermal energy.

-

Base and Solvent Causality: A base is mandatory in the Suzuki-Miyaura reaction to activate the aryl boronic acid into a nucleophilic boronate complex, which facilitates the transmetalation step. A biphasic solvent system (e.g., Toluene/Water or THF/Water) is optimal because the organic phase dissolves the electrophile and palladium catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃) and facilitates boronate formation[4].

Suzuki-Miyaura catalytic cycle emphasizing the oxidative addition of the bistriflate.

Experimental Workflows

Synthetic workflow from 2,7-dihydroxynaphthalene to mono- and bis-coupled derivatives.

Protocol A: Synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

This protocol converts the diol into the highly reactive bistriflate[1].

-

Preparation: Under a strict nitrogen atmosphere, charge a flame-dried round-bottom flask with 2,7-naphthalenediol (1.0 eq).

-

Solvent/Base Addition: Dissolve the diol in anhydrous pyridine (acting as both solvent and acid scavenger). Cool the flask to 0 °C using an ice-water bath.

-

Electrophile Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 eq) dropwise. Caution: This step is highly exothermic and Tf₂O is corrosive.

-

Reaction: Stir the solution at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours[1].

-

Workup: Quench the reaction by carefully adding distilled water. Extract the aqueous layer with toluene or dichloromethane. Wash the combined organic layers sequentially with water, 1M HCl (to remove residual pyridine), and brine.

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the bistriflate as a stable solid.

Self-Validating Metric: The conversion is accompanied by a drastic reduction in polarity. On normal-phase TLC (9:1 Hexanes/EtOAc), the starting diol remains near the baseline, whereas the bistriflate elutes with a high Rf value (~0.8). ¹⁹F NMR will show a distinct singlet around -73 ppm, confirming the presence of the -OTf groups.

Protocol B: Symmetrical Bis-Coupling (Synthesis of 2,7-Diarylnaphthalene)

Designed to drive the reaction to complete double-arylation.

-

Preparation: Charge a Schlenk flask with naphthalene-2,7-bistriflate (1.0 eq), aryl boronic acid (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Solvent System: Add a thoroughly degassed mixture of Toluene and 2M aqueous K₂CO₃ (v/v 3:1).

-

Reaction: Heat the biphasic mixture to 80–90 °C under vigorous stirring for 12–24 hours.

-

Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer with EtOAc, dry over MgSO₄, and concentrate.

-

Isolation: Purify via flash chromatography or recrystallization.

Self-Validating Metric: Complete disappearance of the ¹⁹F NMR signal (-73 ppm) indicates that both triflate groups have successfully undergone oxidative addition and cross-coupling.

Protocol C: Asymmetrical/Mono-Coupling (Synthesis of 2-Aryl-7-triflyloxynaphthalene)

Designed to isolate the mono-coupled intermediate for subsequent functionalization[1][4].

-

Preparation: Charge a flask with naphthalene-2,7-bistriflate (1.0 eq), aryl boronic acid (1.0 eq), Pd(dppf)Cl₂ (0.02 eq), and K₂CO₃ (1.5 eq).

-

Solvent System: Add degassed THF/Water (v/v 4:1).

-

Reaction: Stir at 60 °C for 4–6 hours. Crucial: Do not overheat, as elevated temperatures promote unwanted bis-coupling and hydrolysis of the remaining triflate.

-

Workup & Isolation: Quench and extract immediately once the maximum yield of the mono-coupled product is observed. Purify via flash chromatography to separate the mono-coupled product from unreacted starting material and the bis-coupled byproduct.

Self-Validating Metric: The symmetry of the naphthalene core is broken. ¹H NMR will display a highly complex, asymmetric splitting pattern compared to the starting material. Crucially, ¹⁹F NMR will show exactly half the integration for the -OTf signal relative to an internal standard.

Quantitative Data & Optimization

Table 1: Reaction Parameter Optimization for Suzuki-Miyaura Coupling

| Target Product | Equivalents of Ar-B(OH)₂ | Catalyst System | Base / Solvent System | Temp / Time | Expected Yield |

| Mono-Coupled | 1.0 - 1.05 eq | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ / THF:H₂O (4:1) | 60 °C / 4-6 h | 45-60%* |

| Bis-Coupled (Sym) | 2.5 eq | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Toluene:H₂O (3:1) | 90 °C / 12-24 h | 75-90% |

| Bis-Coupled (Asym) | 1.5 eq (Step 2) | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Dioxane:H₂O (3:1) | 100 °C / 12 h | 70-85% |

*Note: Mono-coupling inherently produces a statistical mixture; yields >60% require strict kinetic control and continuous LC-MS monitoring.

Table 2: Analytical Troubleshooting Guide

| Observation | Mechanistic Cause | Corrective Action |

| High levels of unreacted diol | Incomplete activation or moisture present in the pyridine solvent. | Ensure pyridine is strictly anhydrous; increase Tf₂O to 2.5 eq. |

| Hydrolysis of triflate during coupling | High temperatures combined with prolonged exposure to strong aqueous base. | Lower reaction temp to 60 °C; switch to a milder base (K₃PO₄) or anhydrous conditions (Cs₂CO₃ / Toluene). |

| Poor yield of mono-coupled product | Second oxidative addition outcompetes isolation (over-coupling). | Strictly limit Ar-B(OH)₂ to 1.0 eq; use a less active catalyst; monitor via LC-MS every 30 minutes. |

References

-

Title: 1 Source: Google Patents

-

Title: 2 Source: ACS Publications (The Journal of Organic Chemistry)

-

Title: 3 Source: ACS Publications (Journal of the American Chemical Society)

-

Title: 4 Source: Google Patents

Sources

- 1. US9070885B2 - Anthracene compound and organic electroluminescence element using same - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2012102333A1 - æ°è¦ã¢ã³ãã©ã»ã³ååç©ããã³ãããç¨ããææ©é»ççºå ç´ å - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

Introduction: The Strategic Importance of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate), a key bifunctional organic molecule, serves as a highly valuable and versatile building block in modern synthetic chemistry. Its utility is anchored in the presence of two trifluoromethanesulfonate (triflate, OTf) groups, which are among the most potent leaving groups known.[1] This exceptional reactivity transforms the otherwise inert aromatic C-O bonds of the naphthalene scaffold into active sites for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

This activation is particularly pivotal for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings.[1] By leveraging this chemistry, researchers can readily introduce diverse functional groups at the 2 and 7 positions of the naphthalene core, enabling the synthesis of complex molecular architectures. These structures are integral to the development of advanced materials, including organic field-effect transistors, and serve as scaffolds for novel pharmaceutical agents.[2][3] This guide provides a comprehensive, step-by-step protocol for the efficient synthesis of this important intermediate, grounded in a detailed understanding of the reaction mechanism and practical laboratory considerations.

Core Mechanism: The Triflation of 2,7-Dihydroxynaphthalene

The conversion of the phenolic hydroxyl groups of 2,7-dihydroxynaphthalene into triflate esters is a robust two-step process occurring in a single pot.[1]

-

Deprotonation: The reaction is initiated by a non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine. The base abstracts the acidic protons from the two hydroxyl groups of 2,7-dihydroxynaphthalene. This generates a more nucleophilic naphthalene-2,7-diolate intermediate. The use of a non-nucleophilic base is critical to prevent it from competing with the diolate in attacking the triflating agent.

-

Nucleophilic Attack (O-Triflation): The highly reactive triflating agent, trifluoromethanesulfonic anhydride (Tf₂O), is introduced. The oxygen atoms of the diolate intermediate perform a nucleophilic attack on the electrophilic sulfur atoms of the triflic anhydride. This displaces a triflate anion and forms the stable C-O-S bond of the desired bis(triflate) product.

The overall transformation is an efficient O-acylation of the phenoxide, where the "acyl" group is the powerful electron-withdrawing trifluoromethanesulfonyl (triflyl) group.[1]

Visualizing the Synthetic Transformation

Caption: Reaction scheme for the triflation of 2,7-dihydroxynaphthalene.

Quantitative Data: Reagent Stoichiometry

The precise control of reagent stoichiometry is crucial for achieving high yields and minimizing side products. The following table provides a model calculation for a synthesis starting with 10 mmol of 2,7-dihydroxynaphthalene.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 2,7-Dihydroxynaphthalene | 160.17 | 10.0 | 1.0 | 1.60 g |

| Triethylamine | 101.19 | 30.0 | 3.0 | 4.16 mL |

| Triflic Anhydride | 282.14 | 22.0 | 2.2 | 3.74 mL |

| Dichloromethane (DCM) | - | - | - | ~120 mL |

Rationale for Stoichiometry:

-

Triethylamine (Base): A slight excess (3.0 eq.) is used to ensure complete deprotonation of both hydroxyl groups and to neutralize the triflic acid byproduct generated during the reaction.

-

Triflic Anhydride (Triflating Agent): A small excess (2.2 eq., 1.1 eq. per hydroxyl group) is used to drive the reaction to completion, compensating for any potential hydrolysis by trace moisture.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for a substituted naphthalene diol and represents a robust method for the target synthesis.[2]

Materials and Equipment:

-

2,7-Dihydroxynaphthalene (CAS: 582-17-2)

-

Trifluoromethanesulfonic anhydride (CAS: 358-23-6)

-

Triethylamine (CAS: 121-44-8), freshly distilled

-

Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

-

Silica gel for column chromatography

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

Safety First: Handling Triflic Anhydride Trifluoromethanesulfonic anhydride is highly corrosive, reacts violently with water, and can cause severe burns.[4][5][6]

-

Always handle triflic anhydride in a well-ventilated chemical fume hood.[7][8]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[7][8]

-

Ensure all glassware is scrupulously dried to prevent exothermic and dangerous reactions with water.

-

Have a neutralizing agent (e.g., sodium bicarbonate solution) readily available for quenching.

-

To avoid a violent reaction, always add the anhydride to the reaction mixture, never the other way around .[4][6]

Step-by-Step Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask (e.g., 250 mL) equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware has been oven-dried and allowed to cool to room temperature under an inert atmosphere.

-

Dissolution of Starting Material: To the flask, add 2,7-dihydroxynaphthalene (1.60 g, 10.0 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is fully dissolved. Add triethylamine (4.16 mL, 30.0 mmol).

-

Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Preparation and Addition of Triflating Agent: In a separate dry flask, prepare a solution of trifluoromethanesulfonic anhydride (3.74 mL, 22.0 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the triflic anhydride solution dropwise to the cooled, stirring reaction mixture over a period of approximately 20-30 minutes. Maintain the temperature at 0 °C throughout the addition. A white precipitate (triethylammonium triflate) will form.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 12-18 hours.[2][9]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as petroleum ether:ethyl acetate (10:1 v/v). The product will have a higher Rf value than the starting diol.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of cold water. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the polarity to a 10:1 mixture) to afford Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) as a solid.[2]

Visualizing the Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,6-Dibromonaphthalene-2,7-diyl bis(trifluoromethanesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. carlroth.com [carlroth.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

How to prevent hydrolysis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) during storage

Technical Support Center: Stabilizing Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the degradation of highly reactive electrophiles. Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)—commonly known as 2,7-naphthalene bistriflate—is an indispensable cross-coupling partner in the synthesis of advanced materials, fluorinated helicenes, and pharmaceuticals. However, the exact chemical property that makes it so valuable also makes it incredibly fragile during storage.

In this guide, we will dissect the causality of its degradation, establish self-validating storage protocols, and troubleshoot common issues to ensure your reagents maintain absolute peak purity.

Part 1: Mechanistic Insight – The Causality of Degradation

To prevent degradation, we must first understand its mechanism. The trifluoromethanesulfonate anion (-OTf) is an outstanding leaving group, which makes it highly susceptible to nucleophilic attack[1]. When the covalent aryl triflate is exposed to ambient moisture, water acts as a nucleophile.

The nucleophilic attack typically cleaves the O–S bond, regenerating the parent 2,7-dihydroxynaphthalene and releasing trifluoromethanesulfonic acid (triflic acid, HOTf). Because triflic acid is a superacid, its release acidifies the microenvironment of the solid powder. This acidification autocatalyzes further hydrolysis, leading to an exponential, cascading loss of batch integrity[2].

Autocatalytic hydrolysis mechanism of aryl triflates upon moisture exposure.

Part 2: Troubleshooting & FAQs

Q1: What are the visible and analytical signs that my 2,7-naphthalene bistriflate has hydrolyzed? A: Visually, pure Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is a white to off-white crystalline solid. If it has absorbed moisture, the powder becomes clumpy, sticky, or takes on a discolored (yellow/brown) hue due to the oxidation of the liberated naphthol. Self-Validating Analytical Check: Run a quick 19 F NMR and 1 H NMR. A pristine batch shows a sharp 19 F singlet around -73 ppm. Hydrolysis produces a secondary peak corresponding to free triflic acid. In the 1 H NMR, the appearance of upfield aromatic signals confirms the regeneration of 2,7-dihydroxynaphthalene.

Q2: How should I properly store this compound to ensure long-term stability? A: The primary vector for degradation is moisture, not necessarily temperature—though thermal energy accelerates the kinetics of hydrolysis. Standard chemical suppliers recommend storing the compound under an inert atmosphere at room temperature, but for multi-month storage, a combination of absolute moisture exclusion and thermal kinetic depression (-20°C) is required.

Table 1: Quantitative Impact of Storage Conditions on Aryl Triflate Stability

| Storage Condition | Atmosphere | Temperature | Estimated Shelf-Life (>95% Purity) | Degradation Risk Factor |

| Benchtop (Open) | Ambient Air (~50% RH) | 20°C to 25°C | < 1 Week | Critical (Rapid Hydrolysis) |

| Refrigerator | Ambient Air | 4°C | 1 to 3 Months | High (Condensation risk) |

| Desiccator | Dry Air / Drierite | 20°C to 25°C | 6 to 12 Months | Moderate |

| Glovebox / Schlenk | Argon / Nitrogen | -20°C | > 24 Months | Minimal |

Q3: I suspect my batch has degraded. Can I rescue it, or do I need to re-synthesize? A: Because the degradation products are 2,7-dihydroxynaphthalene and triflic acid, you can attempt a rescue if the degradation is minor (<10%). Dissolve the mixture in a non-polar solvent like dichloromethane (DCM) and wash with a cold, dilute aqueous sodium bicarbonate solution to neutralize and remove the triflic acid. However, if degradation is severe, it is more time-efficient to perform a complete re-triflation of the crude mixture using trifluoromethanesulfonic anhydride (Tf 2 O) and pyridine in DCM.

Part 3: Self-Validating Experimental Protocols

To prevent hydrolysis, you must treat the storage of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) as an active experimental workflow rather than a passive shelving task. Below is the validated protocol for aliquoting and storing moisture-sensitive aryl triflates.

Step-by-step workflow for the inert handling and storage of moisture-sensitive triflates.

Protocol: Inert Aliquoting and Storage of Aryl Triflates Objective: To eliminate ambient moisture exposure and establish a verifiable dry environment for long-term storage. Causality: Repeatedly opening a bulk container introduces atmospheric moisture. Condensation occurs when cold containers are opened before reaching room temperature. Aliquoting minimizes freeze-thaw-condensation cycles.

Step 1: Preparation of Storage Vials

-

Wash 2 mL amber glass vials and PTFE-lined screw caps with acetone and dry them in an oven at 120°C for at least 4 hours.

-

Transfer the hot vials directly into the antechamber of an Argon-filled glovebox and cycle the vacuum to remove ambient air before bringing them into the main chamber.

Step 2: Glovebox Transfer and Aliquoting

-

Bring the bulk container of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) into the glovebox.

-

Weigh out single-use aliquots (e.g., 100 mg to 500 mg) into the pre-dried amber vials. Causality & Validation: Weighing inside the controlled atmosphere ensures no moisture is trapped within the crystalline matrix during transfer.

-

Cap the vials tightly with the PTFE-lined caps. The PTFE provides an inert, hydrophobic seal against the glass lip.

Step 3: Secondary Sealing and Storage

-

Remove the sealed vials from the glovebox.

-

Wrap the seam of each cap tightly with Parafilm M® to provide a secondary barrier against ambient humidity.

-

Place the aliquoted vials inside a secondary container (e.g., a zip-top bag or a plastic jar) containing a color-indicating desiccant (like Drierite). Self-Validation: The color indicator (blue when dry, pink when wet) provides a visual, self-validating check that the microenvironment remains completely dry.

-

Store the secondary container in a -20°C freezer.

Step 4: Retrieval and Usage (Critical)

-

When an experiment requires the compound, remove only one aliquot from the freezer.

-

Critical Step: Allow the vial to warm to room temperature inside a desiccator before opening. Causality: Opening a cold vial immediately causes atmospheric water to condense directly onto the reagent, instantly initiating the hydrolysis cascade discussed in Part 1.

References

-

Title : Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry Source : PMC - NIH URL : 1

-

Title : Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations Source : ACS Publications URL :2

-

Title : Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) | 151391-00-3 Source : Sigma-Aldrich URL :

Sources

Troubleshooting incomplete conversion of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

Welcome to the technical support center for the synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate). This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth troubleshooting for incomplete reactions and other common issues encountered during this synthesis. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve high yields of your desired product.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate).

Q1: My TLC analysis shows three spots after the reaction: starting material, a middle spot, and the desired product. What is the middle spot?

A: The middle spot is almost certainly the mono-triflated intermediate, 7-hydroxy-2-naphthyl trifluoromethanesulfonate. This occurs when only one of the two hydroxyl groups on the 2,7-dihydroxynaphthalene starting material has reacted. The presence of this intermediate is a clear indicator of incomplete conversion.

Q2: Why is my reaction incomplete? I followed the literature procedure.

A: Incomplete conversion is a common issue in di-substitution reactions. Several factors can be at play even when following a standard protocol. The most common culprits include:

-

Insufficient Triflic Anhydride (Tf₂O): The stoichiometry is critical. You need at least two equivalents of Tf₂O for each equivalent of the diol.

-

Moisture Contamination: Triflic anhydride is extremely reactive towards water.[1][2][3] Any moisture in your solvent, glassware, or starting materials will consume the reagent, making it unavailable for the reaction.

-

Sub-optimal Reaction Temperature: The reaction is typically run at low temperatures (e.g., 0 °C or below) to control reactivity.[4][5] However, if the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.

-

Base Stoichiometry/Strength: A suitable non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the triflic acid byproduct. Insufficient base can stall the reaction.

Q3: Can I use a different triflating agent besides Triflic Anhydride (Tf₂O)?

A: Yes, other triflating agents exist, such as N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh).[6] However, Triflic Anhydride (Tf₂O) is a very powerful and highly reactive electrophile, making it well-suited for converting alcohols to triflates, which are excellent leaving groups.[1][7] While Tf₂NPh is milder and can offer better selectivity in some cases, for a complete di-substitution on an electron-rich naphthalene core, the high reactivity of Tf₂O is generally advantageous.[6]

Q4: My product is an off-white or yellowish powder after purification. Is this normal?

A: The pure product, Naphthalene-2,7-diyl bis(trifluoromethanesulfonate), is typically a white solid.[4] A persistent color after column chromatography may indicate minor, colored impurities. Recrystallization from a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) can often yield a purer, colorless product.[4][8]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of the potential causes of incomplete conversion and offers systematic solutions.

Issue 1: Significant Amount of Unreacted 2,7-Dihydroxynaphthalene and/or Mono-Triflated Intermediate

This is the most common failure mode. The troubleshooting process should be systematic, starting with the reagents and setup, then moving to the reaction conditions.

Below is a DOT script that generates a flowchart for troubleshooting this specific issue.

Caption: Troubleshooting workflow for incomplete triflation.

Reagent and Glassware Preparation

The success of this reaction is highly dependent on the quality of the reagents and the exclusion of water.

-

2,7-Dihydroxynaphthalene (Starting Material): Commercial 2,7-dihydroxynaphthalene can contain impurities and absorbed water.[9] It is advisable to purify it by recrystallization and/or dry it under high vacuum over a desiccant like P₂O₅ before use. Impurities can interfere with the reaction, and water will consume the triflic anhydride.

-

Triflic Anhydride (Tf₂O): This is one of the most powerful electrophilic activators used in organic synthesis.[2][3] It is also extremely sensitive to moisture. Always use a fresh bottle or a properly stored aliquot. A cloudy or colored appearance indicates decomposition.

-

Solvent: Dichloromethane (DCM) is a common solvent for this reaction.[4] It must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., CaH₂).

-

Base: Pyridine or triethylamine are typically used.[5][6] These must also be anhydrous. Distill from KOH or CaH₂ and store over molecular sieves.

-

Glassware: All glassware must be rigorously dried, either in an oven overnight (>100 °C) or by flame-drying under vacuum, and then cooled under an inert atmosphere (Nitrogen or Argon).

Reaction Conditions

Even with perfect reagents, sub-optimal reaction conditions can lead to incomplete conversion.

| Parameter | Recommended | Rationale & Troubleshooting |

| Tf₂O Stoichiometry | 2.2 - 2.5 equivalents | To account for any trace moisture and ensure complete reaction of both hydroxyl groups, a slight excess of Tf₂O is recommended. If you observe a significant amount of the mono-triflated product, increasing the equivalents to 2.5 is a primary troubleshooting step. |

| Base Stoichiometry | 2.5 - 3.0 equivalents | The base neutralizes the triflic acid byproduct. An excess is used to ensure the reaction medium does not become acidic, which can promote side reactions. |

| Temperature | -10 °C to 0 °C | The reaction is highly exothermic. Maintaining a low temperature during the dropwise addition of Tf₂O is crucial to prevent degradation and side reactions.[5] If the reaction stalls, allowing it to slowly warm to room temperature after the addition is complete can help drive it to completion.[5] |

| Addition Rate | Slow, dropwise | Adding the Tf₂O too quickly can cause a rapid exotherm, leading to uncontrolled side reactions. A slow addition ensures the reaction remains at the target temperature. |

| Reaction Time | 1 - 12 hours | The reaction time can vary. Monitor the reaction by TLC. If the starting material and mono-triflated spots are still prominent after several hours, consider extending the reaction time or allowing it to warm to room temperature.[4] |

Workup and Purification

An improper workup can lead to product loss or decomposition.

-

Quenching: The reaction should be quenched by adding cold water or a saturated aqueous solution of sodium bicarbonate. This will hydrolyze any remaining triflic anhydride and neutralize the acid.

-

Extraction: After quenching, the product is typically extracted into an organic solvent like DCM or ethyl acetate. Ensure complete phase separation.

-

Purification: Column chromatography on silica gel is an effective method for separating the desired bis-triflate from the mono-triflate and any unreacted diol.[4] A gradient elution, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate 10:1), is often effective.[4]

Experimental Protocol: Synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

This protocol represents a robust starting point for the synthesis.

Reaction Scheme

Caption: General reaction scheme for the triflation of 2,7-dihydroxynaphthalene.

Methodology

-

Preparation: Under an inert atmosphere (N₂ or Ar), add 2,7-dihydroxynaphthalene (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the diol, followed by anhydrous pyridine (2.5 eq.).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Tf₂O: Add trifluoromethanesulfonic anhydride (Tf₂O) (2.2 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench with cold water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to yield the pure product.[4]

References

-

Shinamura, S., et al. (2011). 3,6-Dibromonaphthalene-2,7-diyl bis(trifluoromethanesulfonate). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2669. [Link]

-

ResearchGate. (n.d.). Optimization of triflation conditions. [Table]. Retrieved from [Link]

-

Comb Chem High Throughput Screen. (2012). Pentafluorophenylammonium Triflate (PFPAT): An Efficient, Practical, and Cost-Effective Catalyst for One-Pot Condensation of β-naphthol, Aldehydes and Cyclic 1,3-dicarbonyl Compounds. PubMed. [Link]

-

Chem-Impex. (n.d.). 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfon. Retrieved from [Link]

- Google Patents. (n.d.). US3649708A - Purification of naphthalene.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

NextSDS. (n.d.). 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl Bis(trifluoromethanesulfonate). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. [Request PDF]. Retrieved from [Link]

-

University of Nevada, Las Vegas. (n.d.). Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. OAsis Research Repository. Retrieved from [Link]

-

Wikipedia. (n.d.). Diol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: Propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi(OTf)3, Sc(OTf)3, Yb(OTf)3], TfOH, or B(C6F5)3. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalization of β‐naphthol and naphthalene triflate.[a] Isolated yield. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanosynthesis of β-Naphthol Derivatives via Triflic Anhydride-Mediated Reaction of Arylacetic Acids with Arylalkynes. [Request PDF]. Retrieved from [Link]

-

Wiley Online Library. (2024). Polyketide Trimming Shapes Dihydroxynaphthalene‐Melanin and Anthraquinone Pigments. Retrieved from [Link]

-

Scribd. (n.d.). Naphthalene Purification by Recrystallization. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2,7-dihydroxynaphthalene. Retrieved from [Link]

-

PubMed. (2011). 3,6-Dibromo-naphthalene-2,7-diyl bis-(trifluoro-methane-sulfonate). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

ResearchGate. (2009). Syntheses of Polyesters from Succinic Anhydride and Various Diols Catalyzed by Metal Triflates. [PDF]. Retrieved from [Link]

- Google Patents. (n.d.). US4962241A - Process for producing dihydroxynaphthalenes.

-

ResearchGate. (n.d.). Synthesis of banana-like 1,3-dihydroxybenzene and 2,7-dihydroxynaphthalene esters and luminescence of their terbium(III) complexes. [Request PDF]. Retrieved from [Link]

Sources

- 1. lifechempharma.com [lifechempharma.com]

- 2. researchgate.net [researchgate.net]

- 3. "Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxide" by Jun Y. Kang and Hai Huang [oasis.library.unlv.edu]

- 4. 3,6-Dibromonaphthalene-2,7-diyl bis(trifluoromethanesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 7. A useful reagent: Trifluoromethanesulfonic anhydride_Chemicalbook [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. 2,7-Dihydroxynaphthalene 2,7-Naphthalenediol [sigmaaldrich.com]

Reducing mono-triflate side products in Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) synthesis

Welcome to the technical support center for the synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of mono-triflate side products and optimize your reaction outcomes.

Introduction

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is a valuable building block in organic synthesis, often used in cross-coupling reactions to form complex aromatic systems. The synthesis of this compound from 2,7-dihydroxynaphthalene, however, can be challenging, with the formation of the mono-triflated side product being a common issue. This guide will equip you with the knowledge to navigate these challenges and achieve high yields of the desired bis-triflated product.

Troubleshooting Guide: Minimizing Mono-Triflate Formation

Here we address common issues encountered during the synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate).

Q1: My reaction yields a significant amount of the mono-triflated naphthalene. How can I improve the yield of the desired bis-triflated product?

The formation of the mono-triflate is a common problem and can be influenced by several factors. Here are some key parameters to investigate:

-

Stoichiometry of Triflic Anhydride: Ensure you are using a sufficient excess of triflic anhydride (Tf₂O). A common starting point is 2.2 to 2.5 equivalents of Tf₂O relative to the 2,7-dihydroxynaphthalene. This excess helps to drive the reaction to completion and fully triflate both hydroxyl groups.

-

Reaction Time and Monitoring: The reaction time is a critical parameter. In some cases, the bis-triflated product can be susceptible to hydrolysis back to the mono-triflated species, especially during workup or if the reaction is left for too long. It is highly recommended to monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting diol is consumed to prevent the degradation of the desired product. A study on the triflation of catechols has shown that while a high degree of ditriflation is observed initially, it can converge to the mono-triflate over longer reaction times.[1]

-

Temperature Control: Triflation reactions are typically exothermic and should be carried out at low temperatures to minimize side reactions. A starting temperature of 0 °C is recommended, and for some sensitive substrates, temperatures as low as -20 °C or -78 °C may be necessary. Maintaining a consistent low temperature throughout the addition of triflic anhydride is crucial.

-

Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) is often preferred over pyridine or triethylamine to prevent N-triflylation of the base.[2] Use a slight excess of the base (e.g., 2.5 to 3.0 equivalents) to effectively scavenge the triflic acid byproduct.

Q2: I'm still observing the mono-triflate even after optimizing the stoichiometry and reaction time. What else can I try?

If the mono-triflate product persists, consider the following advanced troubleshooting steps:

-

Slow Addition of Triflic Anhydride: Adding the triflic anhydride dropwise over an extended period (e.g., 30-60 minutes) at a low temperature can help to maintain a low concentration of the reactive triflating agent at any given time. This can improve selectivity and reduce the formation of side products.

-

Solvent Choice: Dichloromethane (DCM) is the most common solvent for triflation reactions. However, if you are still facing issues, you could explore other anhydrous, non-protic solvents. Ensure the solvent is rigorously dried before use, as any moisture will consume the triflic anhydride and can contribute to the hydrolysis of the product.

-

Alternative Triflating Agents: If triflic anhydride proves to be too reactive, consider using a milder triflating agent. N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) is a good alternative that can offer better selectivity in some cases.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The base plays a crucial role in triflation reactions. Its primary function is to neutralize the triflic acid (TfOH) that is generated as a byproduct of the reaction. Triflic acid is a very strong acid and can promote side reactions or degradation of the product if not neutralized. The base also facilitates the deprotonation of the hydroxyl groups of the 2,7-dihydroxynaphthalene, making them more nucleophilic and reactive towards the triflic anhydride.

Q2: Why is it important to use an anhydrous solvent?

Triflic anhydride is highly reactive towards water. Any moisture present in the reaction will rapidly hydrolyze the triflic anhydride to triflic acid, rendering it ineffective for the desired triflation reaction. This will not only reduce the yield of the desired product but can also lead to the formation of unwanted side products. Therefore, it is essential to use a rigorously dried, anhydrous solvent.

Q3: How can I effectively purify the Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) from the mono-triflate and unreacted diol?

Purification can typically be achieved by column chromatography on silica gel. The polarity of the three main components will be significantly different:

-

2,7-dihydroxynaphthalene (starting material): Most polar.

-

7-hydroxy-2-naphthyl trifluoromethanesulfonate (mono-triflate): Intermediate polarity.

-

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) (desired product): Least polar.

A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should allow for a good separation of these compounds. Recrystallization can also be an effective method for purifying the final product.

Experimental Protocol: Optimized Synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

This protocol is designed to maximize the yield of the bis-triflated product.

Materials:

-

2,7-Dihydroxynaphthalene

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2,6-Lutidine (or another suitable non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2,7-dihydroxynaphthalene (1.0 eq).

-

Dissolution: Add anhydrous DCM to the flask and stir until the diol is fully dissolved.

-

Addition of Base: Add 2,6-lutidine (2.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Triflic Anhydride: Add triflic anhydride (2.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours after the addition of triflic anhydride is finished.

-